
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the reductive amination of ®-1-hydroxy-1-phenylpropan-2-one by methylamine. This reaction is stereoselective and produces two isomers: (−)-(1R,2S)-ephedrine and (+)-(1S,2R)-ephedrine. The reaction conditions, including the type of catalyst used, play a crucial role in determining the stereoselectivity of the reaction. Supported platinum is the most suitable catalyst, although it rapidly deactivates .
Analyse Chemischer Reaktionen
(1R)-2-(methylamino)-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary amines or alcohols.
Substitution: The compound can undergo substitution reactions where the methylamino group can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(1R)-2-(methylamino)-1-phenylpropan-1-ol has been extensively studied for its applications in various fields:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels.
Industry: The compound can be used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (1R)-2-(methylamino)-1-phenylpropan-1-ol involves the inhibition of norepinephrine uptake in the brain. This is achieved by blocking the norepinephrine transporter, which prevents the reuptake of norepinephrine into presynaptic neurons. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, enhancing its effects on postsynaptic receptors .
Vergleich Mit ähnlichen Verbindungen
(1R)-2-(methylamino)-1-phenylpropan-1-ol is similar to other norepinephrine-dopamine reuptake inhibitors such as tametraline and sertraline. it is unique in its stereoselective properties and specific mechanism of action. Similar compounds include:
Tametraline: A norepinephrine-dopamine reuptake inhibitor that served as a precursor to sertraline.
Sertraline: A selective serotonin reuptake inhibitor that is structurally related to tametraline.
Indatraline: An indanamine homolog of tametraline that is also a norepinephrine-dopamine reuptake inhibitor.
Eigenschaften
Molekularformel |
C10H16ClNO |
|---|---|
Molekulargewicht |
201.69 g/mol |
IUPAC-Name |
(1R)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8?,10-;/m0./s1 |
InChI-Schlüssel |
BALXUFOVQVENIU-LQRGNCEWSA-N |
Isomerische SMILES |
CC([C@@H](C1=CC=CC=C1)O)NC.Cl |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)O)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


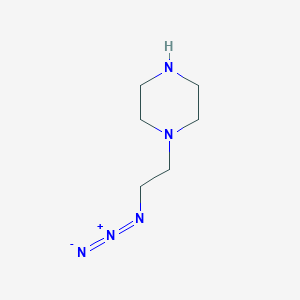
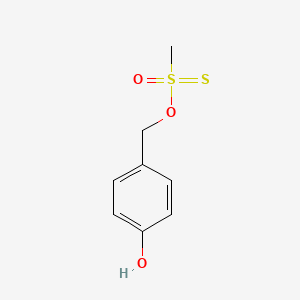
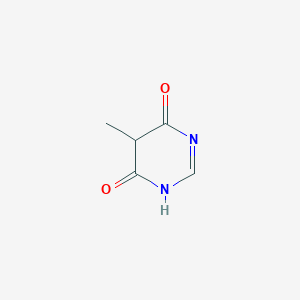
![[(14E)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] benzoate](/img/structure/B13409563.png)


![Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, sodium salt](/img/structure/B13409590.png)
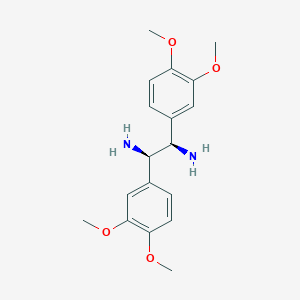
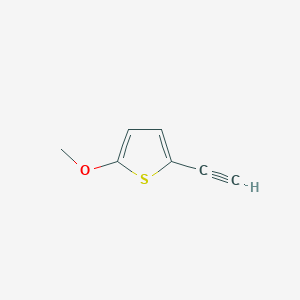
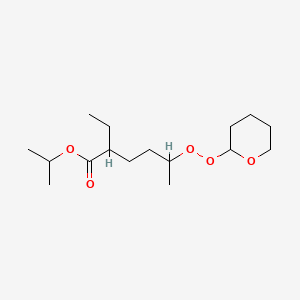

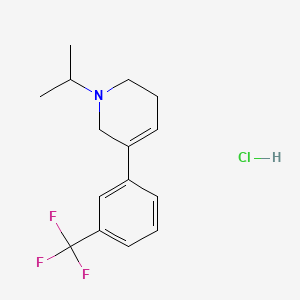
![2-[4-[3-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-3-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7-methyl-3,4-dihydro-2H-anthracen-1-one](/img/structure/B13409617.png)

